molecular formula C10H14ClN3O2 B1376376 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 179051-38-8

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1376376
CAS No.: 179051-38-8
M. Wt: 243.69 g/mol
InChI Key: BSMKLKICYMATEN-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride ( 1375474-40-0) is a high-purity chemical building block of interest in medicinal chemistry and life sciences research . This compound, with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol, is supplied as a powder and is typically stored at room temperature . As a piperidine-4-carboxylic acid derivative, this scaffold is frequently utilized in the synthesis of more complex molecules, including potential pharmacologically active compounds . The piperidine ring system is a common structural motif in drug discovery, making this reagent a valuable intermediate for constructing compound libraries or for use in multi-step synthetic routes. This product is classified with the signal word "Warning" and carries specific hazard statements (H302, H315, H319, H335) . Researchers should handle it with appropriate precautions, consulting the safety data sheet (SDS) before use. This material is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It can be packaged in various bulk containers, including palletized pails, drums, and super sacks, and can also be produced to meet specific customer specifications and purity requirements, including ACS, Reagent, Pharmaceutical, and ultra-high purity grades .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-4-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-7-12-9;/h1,4,7-8H,2-3,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKLKICYMATEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-40-0
Record name 4-Piperidinecarboxylic acid, 1-(4-pyrimidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-40-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride
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Preparation Methods

Typical Reaction Scheme

  • Starting Materials : Pyrimidine derivatives (such as 4-chloropyrimidine or pyrimidin-4-yl halides) and piperidine-4-carboxylic acid or its ester derivatives.
  • Reaction Conditions : The reaction is often carried out in polar solvents such as ethanol, water, or mixtures thereof, with bases like triethylamine to facilitate nucleophilic substitution.
  • Temperature and Time : Elevated temperatures (e.g., 100–150°C) under sealed tube conditions for extended periods (up to 96 hours) are common to drive the reaction to completion.
  • Work-up : After reaction completion, the mixture is cooled, filtered to remove insolubles, concentrated under reduced pressure, and the residue is purified by recrystallization, often from water or water-DMF mixtures, to isolate the hydrochloride salt of the target compound.

Example from Literature

A representative synthesis reported involves:

Step Reagents and Conditions Outcome
1 4-Chloropyrimidine hydrochloride + triethylamine in ethanol/water Formation of intermediate complex
2 Addition of ethyl isonicotinate, heated at 150°C for 96 h in sealed tube Coupling reaction proceeds
3 Cooling, filtration, concentration under reduced pressure Removal of insolubles
4 Suspension in chloroform, filtration, recrystallization from water-DMF Purification and isolation of product

This method yields this compound with high purity, confirmed by mass spectrometry (APCI-MS M/Z: 207 [M+H]+).

Industrial Scale Preparation

Industrial synthesis of this compound follows similar principles but is optimized for scale, yield, and purity:

  • Optimization of Reaction Parameters : Reaction temperature, solvent systems, and reaction time are carefully optimized to maximize yield and minimize by-products.
  • Catalysts and Bases : Use of catalysts or bases such as triethylamine or other organic bases to facilitate nucleophilic substitution.
  • Purification : Industrial processes emphasize crystallization and salt formation (hydrochloride salt) to ensure product stability and ease of handling.
  • Safety and Environmental Considerations : Use of sealed reactors and controlled conditions to handle high temperatures and pressures safely.

The industrial process typically involves:

Parameter Typical Conditions
Solvent Ethanol/water mixture
Base Triethylamine
Temperature 140–150°C
Reaction Time 48–96 hours
Purification Method Filtration, concentration, recrystallization

This approach ensures a reproducible and scalable synthesis route suitable for commercial production.

Chemical Reaction Analysis Relevant to Preparation

The preparation involves key reaction types:

  • Nucleophilic Substitution : The pyrimidin-4-yl halide acts as an electrophile, reacting with the nucleophilic nitrogen of the piperidine ring.
  • Salt Formation : Conversion of the free base to the hydrochloride salt enhances solubility and stability.
  • Purification Techniques : Recrystallization from mixed solvents (water-DMF) is critical for obtaining pure hydrochloride salt.

Common reagents and conditions used in preparation include:

Reagent/Condition Role in Preparation
Triethylamine Base to neutralize acid and promote substitution
Ethanol/Water Solvent system facilitating reaction and solubility
Elevated Temperature Drives reaction kinetics
Recrystallization Solvents Purification of final product

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting Materials 4-Chloropyrimidine hydrochloride, ethyl isonicotinate
Solvent System Ethanol and water mixture
Base Triethylamine
Reaction Conditions 150°C, sealed tube, 48–96 hours
Work-up Cooling, filtration, concentration, recrystallization
Purification Recrystallization from water-DMF
Industrial Optimization Scale-up with controlled temperature and time

Research Findings and Notes

  • The reaction requires prolonged heating under sealed tube conditions to achieve high conversion due to the relatively low reactivity of pyrimidin-4-yl halides.
  • The use of triethylamine is crucial to neutralize hydrochloride salts formed and to drive the nucleophilic substitution forward.
  • Recrystallization from mixed solvents is necessary to remove impurities and isolate the hydrochloride salt in a stable crystalline form.
  • Mass spectrometry and other analytical techniques confirm the identity and purity of the synthesized compound.
  • No significant alternative synthetic routes with higher efficiency or milder conditions have been widely reported, indicating the current method's robustness and reliability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride, often referred to as a pyrimidine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is primarily studied for its role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders, cancer, and infectious diseases.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in several areas:

Neurological Disorders

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound. The results indicated significant inhibition of acetylcholinesterase activity, suggesting potential for cognitive enhancement in neurodegenerative conditions .

Cancer Research

The compound has also been evaluated for its anti-cancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for targeted cancer therapies.

Case Study: Anti-Cancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the modulation of signaling pathways associated with cell survival .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its structural features allow it to interact with bacterial membranes or interfere with essential metabolic pathways.

Case Study: Antibacterial Properties
A recent study published in Antibiotics assessed the antibacterial activity of several pyrimidine derivatives, including this compound. Results indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Drug Design and Development

The unique structural characteristics of this compound make it an attractive scaffold for drug design. Computational modeling and structure-activity relationship (SAR) studies are being conducted to optimize its pharmacological profile.

Research Findings: SAR Studies
Recent SAR studies have identified key substituents on the piperidine ring that enhance biological activity while reducing toxicity. These findings are crucial for the development of next-generation therapeutics based on this compound .

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared to analogs based on substitutions to the pyrimidine ring, piperidine functional groups, and salt forms. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents (Pyrimidine/Piperidine) Similarity Score* Key Differences vs. Target Compound
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl 210962-09-7 C11H15ClN2O2 Pyridin-4-yl (vs. pyrimidin-4-yl) 0.55 Pyridine lacks a ring nitrogen, altering electronic properties .
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 1208087-83-5 C10H11ClN3O2 2-Cl on pyrimidine 0.74 Chlorine increases electronegativity, potentially enhancing target binding .
1-(Pyrimidin-2-yl)piperidin-4-amine diHCl 1179369-48-2 C9H16Cl2N4 Amine (vs. carboxylic acid) N/A Functional group change impacts solubility and logP .
1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol 1404192-13-7 C12H19N3O2 Ethoxy at pyrimidine-6, methanol 0.86 Ethoxy and hydroxyl groups increase hydrophilicity .

*Similarity scores from cheminformatics tools (e.g., Tanimoto coefficient) .

Functional Group and Salt Effects

  • Carboxylic Acid vs. Ester/Amino Groups: The carboxylic acid in the target compound enables ionic interactions in biological systems, while esters (e.g., methyl ester in CAS 111247-60-0) act as lipophilic prodrugs .
  • Hydrochloride Salt : Enhances solubility compared to free bases (e.g., 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride, CAS 2624132-01-8) .

Substituent Impact on Bioactivity

  • Pyrimidine vs. Pyridine : The pyrimidine ring’s two nitrogen atoms improve hydrogen-bonding capacity, critical for kinase inhibitors .
  • Chlorine Substitution : 2-Chloro derivatives (e.g., CAS 1208087-83-5) may enhance binding affinity but reduce metabolic stability .

Biological Activity

1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity. The carboxylic acid group enhances solubility and bioavailability, making it suitable for pharmacological applications.

This compound primarily interacts with specific enzymes and receptors involved in various signaling pathways. Its mechanism can be summarized as follows:

  • Target Enzymes : The compound has been shown to inhibit key kinases, particularly those in the PI3K/Akt signaling pathway, which is crucial for cell growth and survival .
  • Inhibition of Cancer Cell Growth : It exhibits potent antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .

Anticancer Properties

Research indicates that this compound has significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (breast)0.5
A549 (lung)0.8
HeLa (cervical)1.2

These values suggest that the compound is a potent candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In studies comparing its effectiveness to standard anti-inflammatory drugs, it showed comparable or superior activity:

Compound ED50 (µM)
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid9.47
Indomethacin9.17

This suggests potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the piperidine and pyrimidine rings can enhance potency and selectivity. For instance, the introduction of various substituents on the pyrimidine ring has been shown to affect kinase selectivity and overall biological efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Tumor Models : In xenograft models, administration of the compound resulted in significant tumor regression, indicating its potential as an effective anticancer therapy.
  • Biomarker Modulation : Treatment with this compound led to alterations in key biomarkers associated with the PI3K/Akt pathway, further supporting its role as a targeted therapy for cancer .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics and moderate metabolic stability, which are essential for its therapeutic viability. It undergoes phase I and phase II metabolic processes, ensuring efficient clearance from the body while maintaining therapeutic levels .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine-4-carboxylic acid derivatives can react with pyrimidinyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinyl-piperidine backbone. Subsequent hydrochloric acid treatment yields the hydrochloride salt. Key steps include refluxing in anhydrous solvents to avoid hydrolysis and using coupling reagents like EDC/HOAt for carboxylate activation in related scaffolds .

Advanced: How can researchers mitigate side reactions such as N-alkylation or ring-opening during synthesis? Optimize reaction stoichiometry to favor mono-substitution (e.g., 1:1 molar ratio of pyrimidine to piperidine precursor). Use protecting groups (e.g., Boc for amines) to prevent undesired alkylation. Monitor reaction progress via LC-MS to detect intermediates like hydrolyzed pyrimidine byproducts. For ring stability, avoid prolonged exposure to strong acids/bases and maintain temperatures below 80°C during coupling steps .

Characterization and Analytical Challenges

Basic: Which spectroscopic methods are essential for characterizing this compound? Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the piperidine ring conformation (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) and pyrimidine integration (aromatic protons at δ 8.0–9.0 ppm).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How to resolve overlapping NMR signals from the piperidine ring and pyrimidine moiety? Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton environments. For example, HSQC correlates piperidine CH₂ groups to their carbon signals, distinguishing them from pyrimidine carbons. Variable-temperature NMR can also reduce signal broadening caused by ring puckering .

Safety and Stability

Basic: What safety protocols are critical when handling this compound? Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation (particle size <10 µm).
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .
  • Storage : Store at 4°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced: How to assess its thermal stability for long-term storage? Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, exothermic degradation). For lab-scale stability, conduct accelerated aging studies at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Solubility and Reactivity

Basic: What solvents are suitable for dissolving this compound? Methodological Answer: The hydrochloride salt is soluble in polar aprotic solvents (e.g., DMSO, DMF) and water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 4–6) to minimize precipitation .

Advanced: How do solvent polarity and pH influence its reactivity in coupling reactions? In DMF, the carboxylic acid group is deprotonated, enhancing nucleophilicity for amide bond formation. Adjust pH to 5–6 (using HOBt/DIPEA) to activate the carboxylate without hydrolyzing sensitive pyrimidine rings. Solvents with low dielectric constants (e.g., THF) reduce reaction rates due to poor ion dissociation .

Biological and Medicinal Applications

Basic: What is the significance of this compound in drug discovery? Methodological Answer: The pyrimidine-piperidine scaffold is a privileged structure in kinase inhibitors and GPCR modulators. Its carboxylic acid group enables conjugation to pharmacophores (e.g., via amide bonds) to optimize target binding and pharmacokinetics .

Advanced: How to design structure-activity relationship (SAR) studies using this scaffold?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to the pyrimidine ring to enhance metabolic stability.
  • Stereochemistry : Compare enantiomers (e.g., via chiral HPLC) to assess potency differences.
  • Biological Assays : Use radioligand binding assays (e.g., for serotonin receptors) or enzymatic assays (e.g., kinase inhibition) to quantify activity. Validate selectivity against off-targets via panel screening .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride
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1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

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